molecular formula C12H13NO2S B1609034 tert-Butyl 4-isothiocyanatobenzoate CAS No. 486415-37-6

tert-Butyl 4-isothiocyanatobenzoate

Cat. No. B1609034
M. Wt: 235.3 g/mol
InChI Key: LXVVKZRNRVNESX-UHFFFAOYSA-N
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Patent
US07429667B2

Procedure details

t-Butyl-4-aminobenzoate 1, (25.0 gm, 129.4 mmol) was taken into CHCl3 (250 ml) and saturated NaHCO3 (100 ml) in ice bath. To the stirred mixture thiophosgene (9.9 ml, 129.4 mmol) was added dropwise, and stirring continued for another 90 min. at room temperature after addition was complete. The organic layer was washed with water, dried over Na2SO4, and further purified by column chromatography to provide 28.3 gm of 4-isothiocyanato-benzoic acid t-butyl ester 2.
Name
t-Butyl-4-aminobenzoate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=[O:7])=[C:4](C(C)(C)C)[CH:3]=1.C([O-])(O)=O.[Na+].[C:20](Cl)(Cl)=[S:21]>C(Cl)(Cl)Cl>[C:5]([O:8][C:6](=[O:7])[C:5]1[CH:4]=[CH:3][C:2]([N:1]=[C:20]=[S:21])=[CH:10][CH:9]=1)([CH3:9])([CH3:6])[CH3:4] |f:1.2|

Inputs

Step One
Name
t-Butyl-4-aminobenzoate
Quantity
25 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)[O-])C=C1)C(C)(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after addition
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
further purified by column chromatography

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)N=C=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: CALCULATEDPERCENTYIELD 185.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.